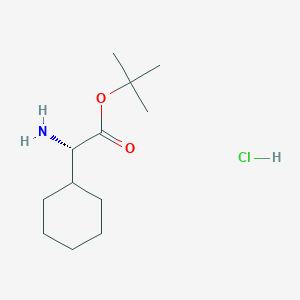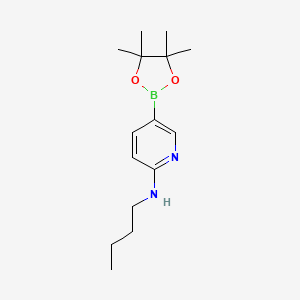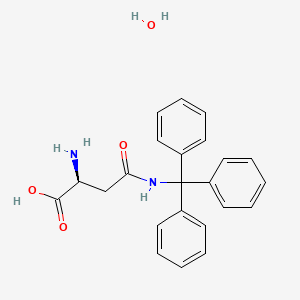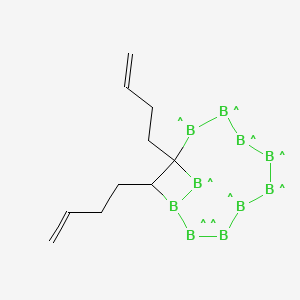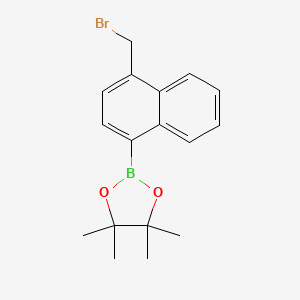![molecular formula C11H16BrNOS B1527256 {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol CAS No. 1249903-96-5](/img/structure/B1527256.png)
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol
Descripción general
Descripción
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is a chemical compound that features a piperidine ring substituted with a bromothiophene moiety and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Bromothiophene Derivative: The 5-bromothiophene is then reacted with a suitable piperidine derivative under conditions that facilitate the formation of the desired piperidine-thiophene linkage.
Introduction of Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions or hydrogen bonding, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine: Similar structure but with an amine group instead of a methanol group.
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol: Similar structure but with the methanol group attached to a different position on the piperidine ring.
Uniqueness
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is unique due to the specific positioning of the methanol group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
Propiedades
IUPAC Name |
[1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c12-11-4-3-10(15-11)7-13-5-1-2-9(6-13)8-14/h3-4,9,14H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWHFLJZKVCXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)
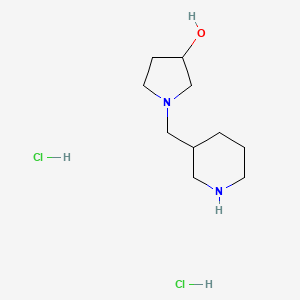
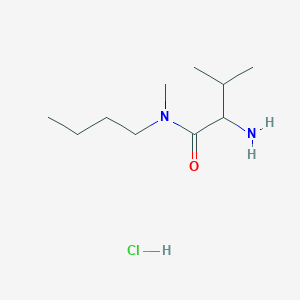
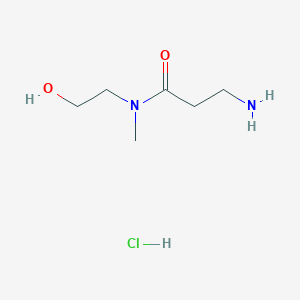
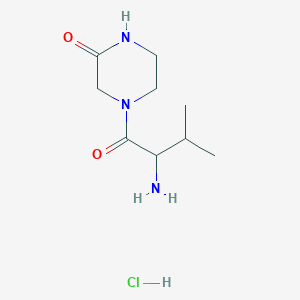
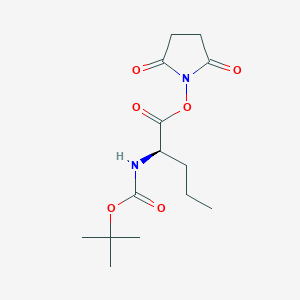

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)

